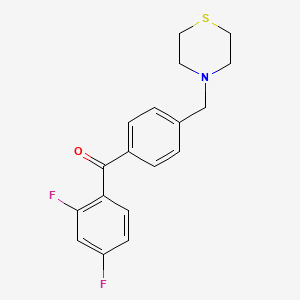

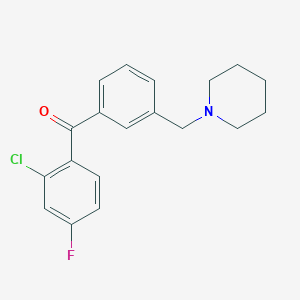

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

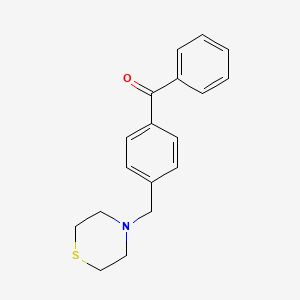

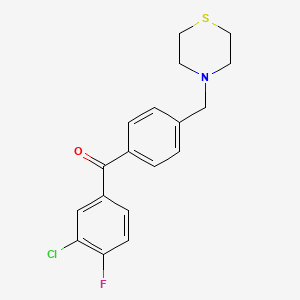

“2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898775-44-5 and a molecular weight of 331.82 . It has a linear formula of C19H19ClFNO .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 .Wissenschaftliche Forschungsanwendungen

Reactivity and Substitution Reactions

- 2-Fluorotropone, closely related to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, shows significant reactivity with piperidine, leading to normal substitution of fluorine by the nitrogen atom of piperidine. This reaction exhibits unique kinetics and energy activation profiles, diverging from isokinetic relationships observed in similar compounds (Pietra & Cima, 1971).

Antiproliferative Activity in Cancer Research

- Benzophenones with pyridine nuclei, similar to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have been synthesized and evaluated for their antiproliferative activity. Certain derivatives have shown significant activity against cancer cells, potentially activating mechanisms responsible for DNA fragmentation and apoptosis in cancer treatment (Al‐Ghorbani et al., 2016).

Synthesis and Characterization for Metabolic Studies

- Derivatives of 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone have been synthesized for use in metabolic studies, such as the neuroleptic agent ID-4708-(piperidine-14C). This involves a complex synthesis process, indicating the compound's potential for tracing metabolic pathways in pharmaceutical research (Nakatsuka et al., 1981).

Investigation of Reaction Mechanisms

- Studies on the reactivity of related compounds with piperidine and other nucleophiles contribute to understanding complex reaction mechanisms, such as the two-stage, intermediate-complex mechanism. This knowledge is vital for developing new synthetic pathways in chemical research (Guanti et al., 1975).

Development of New Polymer Materials

- High molecular weight poly(2,5-benzophenone) derivatives, related to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have been synthesized for potential use in creating proton exchange membranes. These polymers show high thermal stability and can be utilized in advanced material sciences (Ghassemi & Mcgrath, 2004).

Tumor Growth Inhibition in Oncology

- Novel benzophenone analogs, similar to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have shown significant impact on tumor growth inhibition, particularly in relation to angiogenesis and apoptosis. This research contributes to the development of new cancer therapies (Mohammed & Khanum, 2018).

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-18-12-16(21)7-8-17(18)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZUMFDJTXQZGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643157 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-42-5 |

Source

|

| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)